molecular formula C16H9N3O3 B13874775 2-(1-Benzofuran-5-yl)-6-nitroquinazoline

2-(1-Benzofuran-5-yl)-6-nitroquinazoline

Cat. No.: B13874775
M. Wt: 291.26 g/mol
InChI Key: YGBJFIFUCMMBNP-UHFFFAOYSA-N
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Description

2-(1-Benzofuran-5-yl)-6-nitroquinazoline is a heterocyclic compound that features both a benzofuran and a quinazoline moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, and antiviral properties . Quinazoline derivatives are also significant in medicinal chemistry due to their pharmacological activities. The combination of these two moieties in a single compound makes this compound a compound of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-(1-Benzofuran-5-yl)-6-nitroquinazoline typically involves multi-step reactions. One common synthetic route includes the formation of the benzofuran ring followed by the construction of the quinazoline moiety. The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives . The quinazoline moiety can be introduced through a series of condensation reactions involving appropriate starting materials and reagents . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-(1-Benzofuran-5-yl)-6-nitroquinazoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(1-Benzofuran-5-yl)-6-nitroquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Benzofuran-5-yl)-6-nitroquinazoline involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, leading to various biological effects . The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinazoline moiety can inhibit specific enzymes involved in cell proliferation, making the compound a potential anti-cancer agent .

Comparison with Similar Compounds

2-(1-Benzofuran-5-yl)-6-nitroquinazoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of both benzofuran and quinazoline moieties, which may result in synergistic effects and enhanced biological activities.

Properties

Molecular Formula

C16H9N3O3

Molecular Weight

291.26 g/mol

IUPAC Name

2-(1-benzofuran-5-yl)-6-nitroquinazoline

InChI

InChI=1S/C16H9N3O3/c20-19(21)13-2-3-14-12(8-13)9-17-16(18-14)11-1-4-15-10(7-11)5-6-22-15/h1-9H

InChI Key

YGBJFIFUCMMBNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CO2)C=C1C3=NC=C4C=C(C=CC4=N3)[N+](=O)[O-]

Origin of Product

United States

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